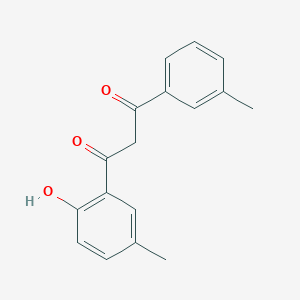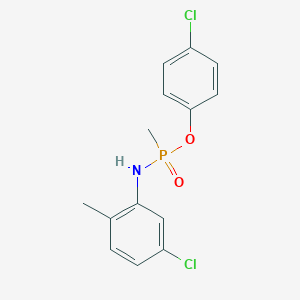![molecular formula C16H15FN2O3S B5846989 N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as 'FNAT', is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
Mécanisme D'action
FNAT works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, FNAT prevents cancer cells from dividing and growing. This mechanism of action makes FNAT a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
FNAT has been shown to have a low toxicity profile in preclinical studies. It has been found to have a half-life of approximately 2 hours in mice, indicating that it is rapidly metabolized and eliminated from the body. FNAT has also been shown to have good oral bioavailability, meaning that it can be administered orally and still be effective.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FNAT in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.
Orientations Futures
There are several potential future directions for research on FNAT. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of FNAT for maximum efficacy.
Méthodes De Synthèse
FNAT can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with carbon disulfide and subsequent reaction with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure FNAT.
Applications De Recherche Scientifique
FNAT has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FNAT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-7-10(8-12(9-11)22-2)15(20)19-16(23)18-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFQVXGDHHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5846925.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5846944.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5846965.png)
![2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B5846970.png)
![4-methoxy-3-{[(2-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5846976.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)